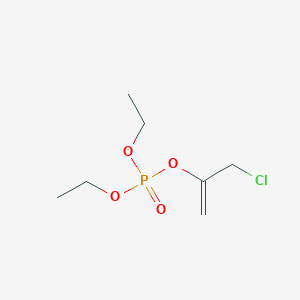![molecular formula C12H14S B14431044 Benzene, [(3-methyl-1,2-pentadienyl)thio]- CAS No. 77084-85-6](/img/structure/B14431044.png)
Benzene, [(3-methyl-1,2-pentadienyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(3-methyl-1,2-pentadienyl)thio]-: is an organic compound that features a benzene ring substituted with a thioether group attached to a 3-methyl-1,2-pentadienyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-methyl-1,2-pentadienyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the nucleophilic substitution reaction where a thiol group is introduced to the benzene ring, followed by the addition of the 3-methyl-1,2-pentadienyl chain under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating its nucleophilic attack on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, [(3-methyl-1,2-pentadienyl)thio]- can undergo oxidation reactions where the thioether group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can also undergo reduction reactions, particularly at the pentadienyl chain, using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups or halogens can be introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: HNO₃, Cl₂, Br₂
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pentadienyl derivatives
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
Applications De Recherche Scientifique
Chemistry: Benzene, [(3-methyl-1,2-pentadienyl)thio]- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, this compound can be used to study the interactions of thioether-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar natural products.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The thioether group is known for its bioactive properties, and the compound could be investigated for its potential therapeutic effects.
Industry: In the industrial sector, Benzene, [(3-methyl-1,2-pentadienyl)thio]- can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a component in advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, [(3-methyl-1,2-pentadienyl)thio]- involves its interaction with molecular targets through its thioether group and the conjugated pentadienyl chain. The thioether group can participate in nucleophilic and electrophilic reactions, while the conjugated system can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, [(1,2-pentadienyl)thio]-
- Benzene, [(3-methyl-1,3-butadienyl)thio]-
- Benzene, [(3-methyl-1,2-pentadienyl)oxy]-
Uniqueness: Benzene, [(3-methyl-1,2-pentadienyl)thio]- is unique due to the presence of both a thioether group and a conjugated pentadienyl chain. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of the methyl group on the pentadienyl chain also influences its chemical behavior and interactions with other molecules.
Propriétés
Numéro CAS |
77084-85-6 |
|---|---|
Formule moléculaire |
C12H14S |
Poids moléculaire |
190.31 g/mol |
InChI |
InChI=1S/C12H14S/c1-3-11(2)9-10-13-12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3 |
Clé InChI |
TYYNDYRETAWGAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C=CSC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




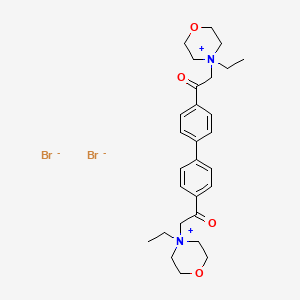
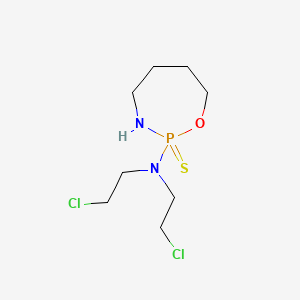



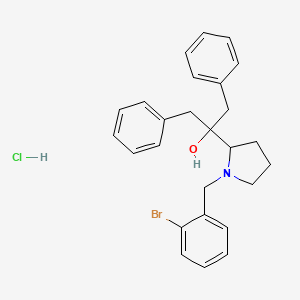
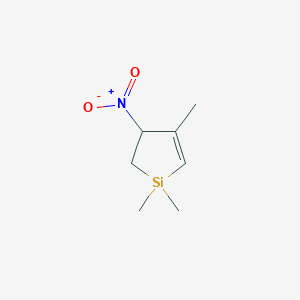
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)

![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
